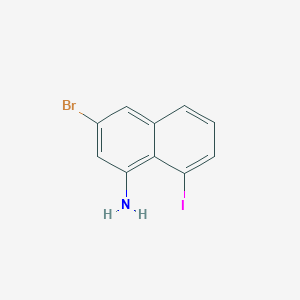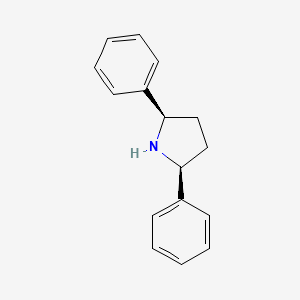
Rel-(2R,5S)-2,5-Diphenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is a chiral organic compound with the following structural formula:
C16H17N
It belongs to the class of pyrrolidine derivatives and features two phenyl groups attached to the pyrrolidine ring. The compound’s stereochemistry is defined by the (2R,5S) configuration.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for the preparation of rel-(2R,5S)-2,5-Diphenylpyrrolidine. Here are two common methods:
-
Catalytic Hydrogenation of Phenylpyrrole:
- Start with phenylpyrrole (2-phenylpyrrole).
- Perform catalytic hydrogenation using a suitable hydrogen source (e.g., H₂ gas) and a metal catalyst (such as palladium on carbon, Pd/C).
- The reaction yields this compound.
-
Diastereoselective Synthesis:
- Begin with a chiral precursor, such as ®-(+)-1-phenylethylamine.
- React the chiral amine with an appropriate aldehyde (e.g., benzaldehyde) under diastereoselective conditions.
- The resulting product is this compound.
b. Industrial Production
Industrial-scale production methods typically involve the catalytic hydrogenation route due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Rel-(2R,5S)-2,5-Diphenylpyrrolidine can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding pyrrolidinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl groups can be substituted using appropriate reagents (e.g., halogens, amines).
Major products:
- Oxidation: Pyrrolidinone derivative.
- Reduction: Alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Rel-(2R,5S)-2,5-Diphenylpyrrolidine finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of other compounds.
Medicinal Chemistry: Potential use in drug development due to its stereochemistry and biological activity.
Materials Science: Incorporation into polymers or materials for specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with molecular targets (e.g., receptors, enzymes) to exert therapeutic effects.
- In materials science, it could influence material properties (e.g., rigidity, solubility).
Vergleich Mit ähnlichen Verbindungen
Rel-(2R,5S)-2,5-Diphenylpyrrolidine is unique due to its stereochemistry and phenyl substituents. Similar compounds include:
- Rel-(2R,5S)-5-Methyltetrahydrofuran-2-methanol** .
Rel-(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid: .
Eigenschaften
Molekularformel |
C16H17N |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
(2S,5R)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |
InChI-Schlüssel |
NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
Isomerische SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


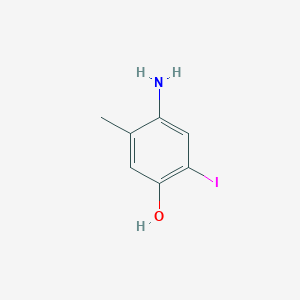
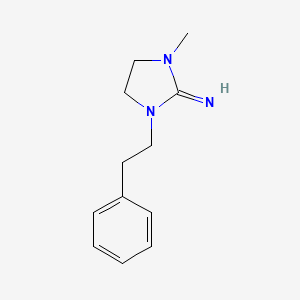
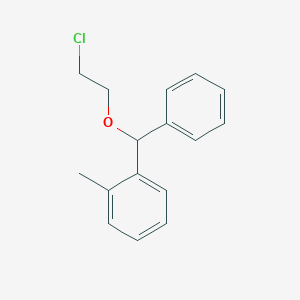
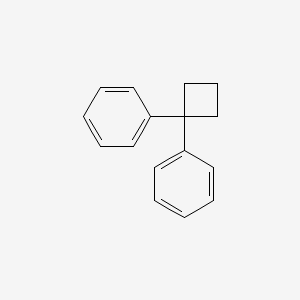
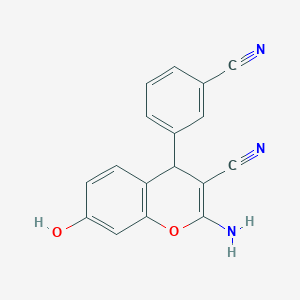
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)

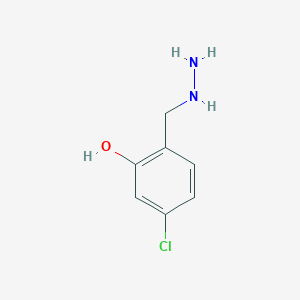
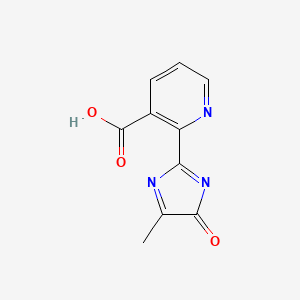
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
